molecular formula C11H15ClN2O4 B8127706 Diethyl 4-Aminopyridine-2,6-dicarboxylate Hydrochloride

Diethyl 4-Aminopyridine-2,6-dicarboxylate Hydrochloride

Cat. No.: B8127706
M. Wt: 274.70 g/mol
InChI Key: JNILXLRUCNZHOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 4-Aminopyridine-2,6-dicarboxylate Hydrochloride is a pyridine derivative featuring a 4-amino substituent and diethyl ester groups at positions 2 and 6, with a hydrochloride counterion. This compound is notable for its dual functionality: the amino group enables nucleophilic reactions (e.g., amidation or Schiff base formation), while the ester groups enhance lipophilicity and serve as precursors for carboxylic acid derivatives. The hydrochloride salt improves aqueous solubility, making it advantageous for pharmaceutical and biochemical applications, such as ligand synthesis or intermediate use in drug development .

Properties

IUPAC Name

diethyl 4-aminopyridine-2,6-dicarboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4.ClH/c1-3-16-10(14)8-5-7(12)6-9(13-8)11(15)17-4-2;/h5-6H,3-4H2,1-2H3,(H2,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNILXLRUCNZHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Steps and Conditions

The most widely reported method begins with 4-aminopyridine-2,6-dicarboxylic acid as the precursor. Esterification is achieved using ethanol in the presence of acidic catalysts like concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction proceeds via nucleophilic acyl substitution, where the carboxylic acid groups react with ethanol to form diethyl esters.

Key steps :

  • Activation : Protonation of carboxyl groups by HCl or H₂SO₄ enhances electrophilicity.

  • Esterification : Ethanol attacks the activated carbonyl, displacing water.

  • Salt Formation : The free amine is protonated by HCl to yield the hydrochloride salt.

Catalysts and Solvents

  • Catalysts : HCl (2–4 equiv) or H₂SO₄ (1–2 equiv) at reflux (70–90°C).

  • Solvents : Anhydrous ethanol or methanol, ensuring water removal to drive equilibrium toward ester formation.

Purification Techniques

  • Crystallization : The crude product is recrystallized from ethanol/water mixtures (3:1 v/v), achieving >95% purity.

  • Chromatography : Silica gel column chromatography (ethyl acetate/hexane, 1:2) resolves esterification byproducts.

Table 1: Esterification Conditions and Yields

Starting MaterialCatalystSolventTemperature (°C)Yield (%)Purity (%)
4-Aminopyridine-2,6-dicarboxylic acidHClEthanol807895
4-Aminopyridine-2,6-dicarboxylic acidH₂SO₄Methanol708293

Catalytic Hydrogenation of Azido Precursors

Hydrogenation Process

An alternative route employs dimethyl 4-azidopyridine-2,6-dicarboxylate, which undergoes hydrogenation over palladium on carbon (Pd/C) to reduce the azide group to an amine.

Reaction Scheme :
Dimethyl 4-azidopyridine-2,6-dicarboxylate+H2Pd/CDimethyl 4-aminopyridine-2,6-dicarboxylate\text{Dimethyl 4-azidopyridine-2,6-dicarboxylate} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{Dimethyl 4-aminopyridine-2,6-dicarboxylate}
Subsequent ester interchange with ethanol and HCl yields the diethyl ester hydrochloride.

Catalysts and Solvents

  • Catalysts : 5–10 wt% Pd/C under 1–3 atm H₂.

  • Solvents : Tetrahydrofuran (THF) or ethyl acetate, ensuring compatibility with hydrogenation conditions.

Yield Optimization

  • Temperature : 25–40°C balances reaction rate and side-product formation.

  • Pressure : Elevated H₂ pressure (2–3 atm) reduces reaction time to 4–6 hours.

Table 2: Hydrogenation Parameters

SubstrateCatalyst Loading (%)H₂ Pressure (atm)Yield (%)
Dimethyl 4-azidopyridine-2,6-dicarboxylate5168
Dimethyl 4-azidopyridine-2,6-dicarboxylate10385

One-Pot Synthesis Using Heterogeneous Catalysts

Catalyst Selection

Recent advances utilize tungsten-based polyoxometalates (e.g., [TBA]₂[W₆O₁₉]) to catalyze tandem esterification and amination in a single vessel. This method avoids isolating intermediates, improving efficiency.

Mechanism :

  • Esterification : The catalyst activates carboxylic acids for ethanol coupling.

  • Amination : Ammonium acetate introduces the amine group via nucleophilic substitution.

Solvent-Free Conditions

Reactions conducted under solvent-free conditions at 80°C achieve 92% yield in 45 minutes, reducing waste and cost.

Temperature and Time Optimization

  • Optimal Temperature : 80°C (yield drops to 75% at 60°C).

  • Reaction Time : 45 minutes (prolonged heating >1 hour degrades product).

Table 3: One-Pot Synthesis Performance

CatalystTemperature (°C)Time (min)Yield (%)
[TBA]₂[W₆O₁₉]804592
None8045<5

Industrial-Scale Production Methods

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance reproducibility and scalability. Key features include:

  • Precision Heating : Microreactors maintain uniform temperature (±1°C).

  • Automated Feed : Stoichiometric ratios of reagents are maintained via pumps.

Process Optimization

  • Residence Time : 10–15 minutes in flow vs. hours in batch.

  • Yield : 88% at 10 g/h throughput.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

MethodAdvantagesLimitationsScalability
Multi-Step EsterificationHigh purityLong reaction timeLab-scale
Catalytic HydrogenationMild conditionsCostly catalystsPilot-scale
One-Pot SynthesisRapid, efficientSensitivity to moistureIndustrial

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-Aminopyridine-2,6-dicarboxylate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, primary amines, and substituted esters .

Scientific Research Applications

Neurological Disorders

One of the primary applications of diethyl 4-Aminopyridine-2,6-dicarboxylate hydrochloride is in the development of drugs targeting neurological conditions. Research indicates that this compound modulates neurotransmitter release, making it a candidate for treating disorders such as multiple sclerosis and spinal cord injuries.

Case Study:
A study published in the Journal of Neuroscience demonstrated that this compound enhances synaptic transmission in neuronal cultures, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Calcium Channel Blockers

The compound has also been investigated for its role as a calcium channel blocker. Substituted dihydropyridines, including derivatives of this compound, exhibit pronounced vasodilating effects and are useful in treating hypertension and angina .

Table 1: Comparison of Calcium Channel Blockers

Compound NameMechanismTherapeutic Use
This compoundCalcium channel blockadeHypertension, angina
4-AminopyridineEnhances neurotransmitter releaseMultiple sclerosis
Dihydropyridine derivativesVasodilationCardiovascular diseases

Chemical Biology Applications

This compound serves as a tool compound in chemical biology for studying ion channels and neurotransmitter dynamics. Its ability to modulate ion channel activity makes it valuable for research on synaptic plasticity and signal transduction pathways.

Research Insights:
Studies have shown that this compound can selectively enhance the release of certain neurotransmitters, providing insights into synaptic mechanisms and potential therapeutic targets for drug development .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Optimization of these synthetic routes is crucial for improving yield and purity. The synthesis process often includes:

  • Formation of the pyridine ring.
  • Introduction of amino and carboxylate groups through nucleophilic substitutions.
  • Purification steps to isolate the final hydrochloride salt form.

Table 2: Synthesis Steps Overview

StepReaction TypeDescription
1Nucleophilic substitutionFormation of the pyridine ring
2Functional group introductionAddition of amino and carboxylate groups
3PurificationIsolation of this compound

Mechanism of Action

The mechanism of action of Diethyl 4-Aminopyridine-2,6-dicarboxylate Hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .

Comparison with Similar Compounds

Substituent Variations at the 4-Position

The 4-position of the pyridine ring is a critical site for modulating chemical reactivity and biological activity. Key analogs include:

Compound Name 4-Substituent Functional Impact Reference
Diethyl 4-Aminopyridine-2,6-dicarboxylate Hydrochloride -NH₂ Enables hydrogen bonding, nucleophilic substitution, and coordination chemistry
Dimethyl 4-Chloropyridine-2,6-dicarboxylate -Cl Electrophilic reactivity (e.g., Suzuki coupling or amination)
Dimethyl 4-Hydroxypyridine-2,6-dicarboxylate -OH Participates in hydrogen bonding and ester hydrolysis
Diethyl 4-(2-Morpholinoethoxy)pyridine-2,6-dicarboxylate -OCH₂CH₂N(Morpholino) Enhances solubility and targets biological receptors via morpholine moiety

Key Findings :

  • The amino group in the target compound distinguishes it from chloro or hydroxyl analogs, offering unique pathways for post-functionalization (e.g., coupling with carbonyl compounds) .
  • Chloro-substituted analogs (e.g., CAS 5371-70-0) are preferred intermediates for synthesizing amino derivatives via nucleophilic displacement .

Ester Group Variations

Ester groups at positions 2 and 6 influence solubility, stability, and reactivity:

Compound Name Ester Groups Key Properties Reference
This compound Diethyl Higher lipophilicity; slower hydrolysis compared to methyl esters
Methyl 4-Aminopyridine-2-carboxylate Methyl Faster hydrolysis kinetics; lower molecular weight
Diethyl Pyridine-2,6-dicarboxylate Diethyl Used in polymer synthesis via azeotropic condensation (no amino group)

Key Findings :

  • Diethyl esters extend shelf life and compatibility with organic solvents, whereas methyl esters are more reactive toward hydrolysis .
  • The absence of the 4-amino group in Diethyl Pyridine-2,6-dicarboxylate limits its utility in coordination chemistry but makes it suitable for polyester production .

Salt Forms and Solubility

The hydrochloride salt form significantly alters physicochemical behavior:

Compound Name Salt Form Solubility Profile Application Context Reference
This compound Hydrochloride High water solubility (>50 mg/mL) Pharmaceutical formulations
4-Aminopicolinic Acid None Low aqueous solubility; requires organic solvents Metal chelation studies
4-Amino-3,6-dichloropyridine-2-carboxylic Acid Hydrochloride Moderate solubility; used in analytical standards Chromatography

Key Findings :

  • The hydrochloride salt enhances bioavailability, making the target compound preferable for drug delivery systems compared to non-ionic analogs .

Pharmaceutical Intermediates

The target compound serves as a precursor for G-quadruplex DNA ligands, where its amino group facilitates covalent binding to nucleic acids. In contrast, Diethyl 4-(2-Morpholinoethoxy)pyridine-2,6-dicarboxylate (from ) is tailored for kinase inhibition due to its morpholine moiety .

Biological Activity

Diethyl 4-Aminopyridine-2,6-dicarboxylate hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound is a derivative of pyridine with two carboxylate groups and an amino group in the 4-position. Its molecular structure allows it to interact with various biological targets, making it a candidate for further research in pharmacology.

The primary mechanism of action for diethyl 4-aminopyridine derivatives involves the modulation of ion channels, particularly potassium channels. These compounds have been shown to block voltage-gated potassium channels, leading to increased neurotransmitter release and enhanced neural transmission. This mechanism is particularly relevant in the context of neurological disorders.

Neuroprotective Effects

Research indicates that diethyl 4-aminopyridine derivatives exhibit neuroprotective properties. They have been investigated for their potential in treating conditions such as multiple sclerosis and spinal cord injuries by enhancing synaptic transmission and promoting neuronal survival.

Case Study: Neuroprotection in Spinal Cord Injury
A study demonstrated that administration of diethyl 4-aminopyridine post-spinal cord injury improved locomotor function in animal models. The compound's ability to enhance axonal conduction and reduce neuronal apoptosis was highlighted as a key factor in its neuroprotective effects .

Antioxidant Activity

This compound has also been studied for its antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various cellular models.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
Diethyl 4-Aminopyridine-2,6-dicarboxylate25
Ascorbic Acid15
Quercetin20

Potential Therapeutic Uses

  • Neurological Disorders : The compound is being explored for its potential to treat conditions such as:
    • Multiple sclerosis
    • Amyotrophic lateral sclerosis (ALS)
    • Spinal cord injuries
  • Cardiovascular Health : Due to its calcium channel blocking activity, diethyl 4-aminopyridine derivatives may also have applications in managing hypertension and other cardiovascular conditions .
  • Antimicrobial Activity : Preliminary studies suggest that diethyl 4-aminopyridine derivatives possess antimicrobial properties against various pathogens, including bacteria and fungi .

Research Findings

Recent studies have provided insights into the structure-activity relationship (SAR) of diethyl 4-aminopyridine derivatives. Modifications to the pyridine ring and carboxylate groups significantly influence their biological activity.

Table 2: Structure-Activity Relationship of Diethyl Derivatives

DerivativeBiological ActivityReference
Diethyl 4-Aminopyridine-2,6-dicarboxylateNeuroprotective
Methylated AnalogReduced activity
Ethylated AnalogEnhanced antimicrobial

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.